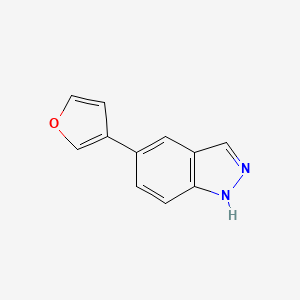

5-FURAN-3-YL-1H-INDAZOLE

Description

The exact mass of the compound 5-(furan-3-yl)-1H-indazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-FURAN-3-YL-1H-INDAZOLE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-FURAN-3-YL-1H-INDAZOLE including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(furan-3-yl)-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O/c1-2-11-10(6-12-13-11)5-8(1)9-3-4-14-7-9/h1-7H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFKQMHNYJYMOCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C3=COC=C3)C=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90696198 | |

| Record name | 5-(Furan-3-yl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90696198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885272-45-7 | |

| Record name | 5-(Furan-3-yl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90696198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 885272-45-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-furan-3-yl-1H-indazole: A Key Heterocyclic Scaffold for Drug Discovery

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic route to 5-furan-3-yl-1H-indazole, a heterocyclic compound of significant interest in medicinal chemistry. The indazole nucleus is a "privileged scaffold," frequently found in molecules with a wide range of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[1][2] The introduction of a furan moiety at the 5-position can modulate the electronic and steric properties of the indazole core, potentially leading to enhanced potency and selectivity for various biological targets. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology for the synthesis, purification, and characterization of this valuable compound. The presented synthesis leverages a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful and versatile tool in modern organic synthesis.[3][4]

Introduction: The Significance of the Indazole Scaffold

Indazole and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered immense attention in the field of medicinal chemistry.[1][5] Structurally, indazole is a bicyclic system composed of a benzene ring fused to a pyrazole ring. This arrangement imparts unique physicochemical properties that make it an attractive scaffold for the design of novel therapeutic agents. The indazole core can engage in various non-covalent interactions with biological macromolecules, including hydrogen bonding and π-stacking, which are crucial for molecular recognition and binding affinity.

The versatility of the indazole scaffold is demonstrated by its presence in a number of approved drugs and clinical candidates. For instance, axitinib is a potent tyrosine kinase inhibitor used in the treatment of renal cell carcinoma, while granisetron is a 5-HT3 receptor antagonist employed as an antiemetic in cancer chemotherapy.[6] The biological activity of indazole derivatives can be fine-tuned by introducing various substituents at different positions of the bicyclic ring system. The 5-position, in particular, is a common site for modification to explore structure-activity relationships (SAR).

The incorporation of a furan ring, another important pharmacophore, at the 5-position of the indazole core is a promising strategy for the development of new drug candidates. The furan moiety can act as a hydrogen bond acceptor and its aromatic nature allows for π-π stacking interactions. This guide focuses on a practical and efficient synthesis of 5-furan-3-yl-1H-indazole, providing a solid foundation for further derivatization and biological evaluation.

Synthetic Strategy: A Retrosynthetic Analysis

The synthesis of 5-furan-3-yl-1H-indazole can be approached through several synthetic disconnections. However, a highly efficient and modular approach is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between a halide (or triflate) and an organoboron compound, and is well-suited for the coupling of aromatic and heteroaromatic systems.[3][7]

Our retrosynthetic analysis identifies 5-bromo-1H-indazole and furan-3-ylboronic acid as the key starting materials. 5-bromo-1H-indazole provides the indazole core with a handle for the cross-coupling reaction, while furan-3-ylboronic acid serves as the source of the furan moiety. Both of these starting materials are commercially available or can be readily synthesized through established methods.

Experimental Protocols

Part 1: Synthesis of the Key Precursor: 5-bromo-1H-indazole

There are several reported methods for the synthesis of 5-bromo-1H-indazole.[5][8] A common and reliable method starts from the commercially available 4-bromo-2-methylaniline. This multi-step, one-pot procedure involves an initial acetylation, followed by diazotization and in situ cyclization.

Reaction Scheme:

Figure 1: Synthesis of 5-bromo-1H-indazole from 4-bromo-2-methylaniline.

Step-by-Step Protocol:

-

Acetylation: To a solution of 4-bromo-2-methylaniline (1.0 eq) in a suitable solvent such as chloroform, add acetic anhydride (1.1 eq) dropwise at a temperature below 40 °C. Stir the mixture for approximately 1 hour.[5]

-

Diazotization and Cyclization: To the reaction mixture, add potassium acetate (0.3 eq) and isoamyl nitrite (1.5 eq). Heat the solution to reflux (around 68 °C) and maintain for 20 hours.[5]

-

Work-up and Hydrolysis: After cooling to room temperature, remove the volatile components under reduced pressure. Add water and continue the distillation to remove any remaining volatile organics. To the residue, add concentrated hydrochloric acid and heat to 50-55 °C for 2-3 hours to effect hydrolysis of the N-acetyl group.[5]

-

Isolation and Purification: Cool the reaction mixture and neutralize with a 50% sodium hydroxide solution to a pH of 11. Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product can be purified by slurrying in heptane or by column chromatography on silica gel to yield 5-bromo-1H-indazole as a solid.[5]

Table 1: Reagents and Solvents for the Synthesis of 5-bromo-1H-indazole

| Reagent/Solvent | Molar Mass ( g/mol ) | Role |

| 4-bromo-2-methylaniline | 186.05 | Starting Material |

| Acetic anhydride | 102.09 | Acetylating Agent |

| Isoamyl nitrite | 117.15 | Diazotizing Agent |

| Potassium acetate | 98.14 | Base |

| Chloroform | 119.38 | Solvent |

| Hydrochloric acid | 36.46 | Acid for Hydrolysis |

| Sodium hydroxide | 40.00 | Base for Neutralization |

| Ethyl acetate | 88.11 | Extraction Solvent |

| Heptane | 100.21 | Purification Solvent |

Part 2: The Core Reaction: Suzuki-Miyaura Cross-Coupling

With the 5-bromo-1H-indazole in hand, the next step is the crucial Suzuki-Miyaura cross-coupling with furan-3-ylboronic acid. This reaction is typically catalyzed by a palladium(0) complex in the presence of a base and a suitable solvent system.[3] While the N-H of the indazole can be protected, direct coupling on the unprotected indazole is often successful and more atom-economical.

Reaction Scheme:

Figure 2: Suzuki-Miyaura coupling for the synthesis of 5-furan-3-yl-1H-indazole.

Step-by-Step Protocol:

-

Reaction Setup: In a Schlenk flask, combine 5-bromo-1H-indazole (1.0 eq), furan-3-ylboronic acid (1.2 eq), a palladium catalyst such as [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl2) (0.05 eq), and a base such as potassium carbonate (K2CO3) (2.0 eq).[3]

-

Solvent Addition: Add a degassed solvent system, such as a mixture of 1,2-dimethoxyethane (DME) and water (e.g., 4:1 v/v).[3][7]

-

Degassing: Thoroughly degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes. This is crucial to prevent the oxidation of the palladium catalyst.

-

Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 2-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][7]

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is then purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 5-furan-3-yl-1H-indazole as a pure solid.

Table 2: Reagents and Solvents for the Suzuki-Miyaura Cross-Coupling

| Reagent/Solvent | Molar Mass ( g/mol ) | Role |

| 5-bromo-1H-indazole | 197.03 | Starting Material |

| Furan-3-ylboronic acid | 111.89 | Coupling Partner |

| Pd(dppf)Cl2 | 731.70 | Catalyst |

| Potassium carbonate | 138.21 | Base |

| 1,2-Dimethoxyethane | 90.12 | Solvent |

| Water | 18.02 | Solvent |

| Ethyl acetate | 88.11 | Extraction Solvent |

| Hexanes | 86.18 | Eluent for Chromatography |

The Catalytic Cycle of the Suzuki-Miyaura Reaction:

Figure 3: A simplified diagram of the catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Characterization

The identity and purity of the synthesized 5-furan-3-yl-1H-indazole should be confirmed by standard analytical techniques.

Table 3: Expected Characterization Data for 5-furan-3-yl-1H-indazole

| Technique | Expected Results |

| Appearance | Off-white to pale yellow solid |

| ¹H NMR | Aromatic protons of the indazole and furan rings in the range of 6.5-8.5 ppm. The N-H proton of the indazole will appear as a broad singlet at a downfield chemical shift (>10 ppm). |

| ¹³C NMR | Aromatic carbons of both the indazole and furan rings will be observed in the range of 100-150 ppm. |

| Mass Spec (ESI) | [M+H]⁺ peak corresponding to the molecular weight of the product (C₁₁H₈N₂O, MW = 184.19 g/mol ). |

Conclusion and Future Perspectives

This technical guide has outlined a detailed and reliable synthetic route for the preparation of 5-furan-3-yl-1H-indazole. The use of the Suzuki-Miyaura cross-coupling reaction provides a modular and efficient approach to this valuable heterocyclic scaffold. The protocols described herein are robust and can likely be adapted for the synthesis of a variety of analogues by simply changing the boronic acid coupling partner.

The availability of a reliable synthetic route to 5-furan-3-yl-1H-indazole opens up opportunities for further exploration of its potential in drug discovery. Future work could involve the synthesis of a library of derivatives with modifications at other positions of the indazole ring or on the furan moiety. Subsequent biological screening of these compounds could lead to the identification of novel therapeutic agents with improved efficacy and safety profiles. The methodologies presented in this guide provide a solid foundation for such endeavors.

References

-

Migliorini, A., et al. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 2011. [Link]

-

ResearchGate. Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. [Link]

-

ACS Publications. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. [Link]

-

El Kazzouli, S., et al. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 2021. [Link]

-

Royal Society of Chemistry. Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. [Link]

-

Hamdoun, G., et al. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one and its application for the synthesis of new 3,5-di(hetero)arylpyrazolo[1,5-a]pyrimidines. Beilstein Journal of Organic Chemistry, 2021. [Link]

-

MDPI. The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. [Link]

-

ResearchGate. 13 C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids.... [Link]

-

ResearchGate. Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. [Link]

-

RSC Publishing. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. [Link]

-

ResearchGate. 13 C NMR of indazoles. [Link]

-

Beilstein Journals. Supporting Information Lewis acid-promoted direct synthesis of isoxazole derivatives Characterization data and copies of spectra. [Link]

-

Caribbean Journal of Science and Technology. CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. 5-BROMO-1H-INDAZOLE-3-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis routes of 5-bromo-1H-indazole [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis routes of 5-bromo-1H-indazole [benchchem.com]

- 8. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5-Furan-3-yl-1H-indazole: Synthesis, Properties, and Therapeutic Potential

Foreword: Unveiling a Privileged Scaffold

In the landscape of medicinal chemistry, the fusion of distinct pharmacophores into a single molecular entity often yields compounds with novel and potent biological activities. 5-Furan-3-yl-1H-indazole represents such a compelling hybrid, wedding the well-established therapeutic relevance of the indazole nucleus with the versatile chemical nature of the furan ring. The indazole core is a cornerstone in the design of numerous clinically approved drugs, particularly in oncology, where it serves as a scaffold for potent kinase inhibitors.[1][2][3] The furan moiety, a five-membered aromatic heterocycle, is also prevalent in a wide array of bioactive natural products and synthetic drugs, contributing to their pharmacological profiles through various molecular interactions.[4]

This technical guide provides a comprehensive overview of the chemical properties of 5-furan-3-yl-1H-indazole, intended for researchers, scientists, and drug development professionals. We will delve into its synthesis, physicochemical characteristics, spectroscopic signature, and predicted reactivity. Furthermore, we will explore its potential as a modulator of key signaling pathways, thereby highlighting its promise in modern drug discovery.

Physicochemical Properties

The physicochemical properties of a compound are fundamental to its behavior in both chemical and biological systems, influencing its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. While extensive experimental data for 5-furan-3-yl-1H-indazole is not widely published, we can compile its known attributes and predict others based on its structure.

| Property | Value | Source |

| Molecular Formula | C₁₁H₈N₂O | [5] |

| Molecular Weight | 184.19 g/mol | [5] |

| Predicted Boiling Point | 392.4 ± 25.0 °C | [5] |

| Melting Point | Not experimentally determined | |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols. Limited solubility in water is anticipated. | |

| Appearance | Likely a solid at room temperature. |

Synthesis of 5-Furan-3-yl-1H-indazole

The construction of the C-C bond between the indazole and furan rings is most efficiently achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This method offers high yields and broad functional group tolerance.[3][6] The following protocol is adapted from a similar successful synthesis of 5-(furan-3-yl)pyrimidine and is expected to be effective for the target molecule.[7]

Proposed Synthetic Route: Suzuki-Miyaura Coupling

The synthesis commences with commercially available 5-bromo-1H-indazole and 3-furanylboronic acid. The palladium catalyst, in its active Pd(0) state, facilitates the coupling of these two fragments.

Step-by-Step Experimental Protocol

Materials:

-

5-Bromo-1H-indazole

-

3-Furanylboronic acid

-

Palladium(II) bis(diphenylphosphino)ferrocene dichloride [Pd(dppf)Cl₂]

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Deionized water

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask, add 5-bromo-1H-indazole (1.0 eq.), 3-furanylboronic acid (1.2 eq.), and K₂CO₃ (2.0 eq.).

-

Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and deionized water to the flask.

-

Degassing: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

-

Catalyst Addition: Under the inert atmosphere, add Pd(dppf)Cl₂ (0.05 eq.) to the reaction mixture.

-

Reaction: Heat the mixture to 100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain 5-furan-3-yl-1H-indazole.

Rationale for Experimental Choices:

-

Catalyst: Pd(dppf)Cl₂ is a robust and efficient catalyst for Suzuki couplings involving heteroaryl compounds. The dppf ligand provides the necessary steric and electronic properties to facilitate the catalytic cycle.

-

Base: K₂CO₃ is a commonly used inorganic base that is effective in promoting the transmetalation step of the Suzuki reaction.

-

Solvent System: The dioxane/water mixture provides a suitable medium for dissolving both the organic and inorganic reagents. Water also plays a crucial role in the activation of the boronic acid.

-

Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) active catalyst.

Spectroscopic Characterization

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show distinct signals for the protons on both the indazole and furan rings.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| Indazole N-H | 10.0 - 13.0 | br s | - |

| Indazole H-3 | ~8.1 | s | - |

| Indazole H-4 | ~7.8 | d | ~8.5 |

| Indazole H-6 | ~7.5 | dd | ~8.5, ~1.5 |

| Indazole H-7 | ~7.6 | d | ~8.5 |

| Furan H-2' | ~7.9 | t | ~1.5 |

| Furan H-4' | ~6.7 | t | ~1.0 |

| Furan H-5' | ~7.5 | t | ~1.7 |

Note: Chemical shifts are referenced to TMS in a solvent like DMSO-d₆ or CDCl₃. The broad singlet for the N-H proton is characteristic and its chemical shift can be highly dependent on concentration and solvent.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Indazole C-3 | ~135 |

| Indazole C-3a | ~122 |

| Indazole C-4 | ~121 |

| Indazole C-5 | ~128 |

| Indazole C-6 | ~123 |

| Indazole C-7 | ~110 |

| Indazole C-7a | ~140 |

| Furan C-2' | ~143 |

| Furan C-3' | ~125 |

| Furan C-4' | ~109 |

| Furan C-5' | ~140 |

Predicted IR Spectral Data

Infrared spectroscopy will reveal the presence of key functional groups.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Indazole) | 3100 - 3300 | Medium, broad |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to strong |

| C-N Stretch | 1250 - 1350 | Medium |

| C-O-C Stretch (Furan) | 1000 - 1300 | Strong |

Predicted Mass Spectrometry Fragmentation

In mass spectrometry, the molecular ion peak (M⁺) is expected at m/z = 184. Key fragmentation patterns may involve the loss of CO from the furan ring or cleavage of the furan ring itself.

Chemical Reactivity

The chemical reactivity of 5-furan-3-yl-1H-indazole is dictated by the electronic properties of both the indazole and furan rings.

-

Indazole Ring:

-

N-H Acidity and Basicity: The indazole ring is weakly basic and can be protonated under acidic conditions. The N-H proton is also weakly acidic and can be deprotonated with a strong base, allowing for N-alkylation or N-acylation at either the N1 or N2 position.[4]

-

Electrophilic Aromatic Substitution: The benzene portion of the indazole ring is generally less reactive towards electrophilic substitution than the pyrazole ring. Substitution typically occurs at the C3, C4, and C6 positions.[11]

-

-

Furan Ring:

-

Electrophilic Aromatic Substitution: The furan ring is an electron-rich aromatic system and is highly susceptible to electrophilic attack, primarily at the C2' and C5' positions.[1][12] Reactions such as halogenation, nitration, and Friedel-Crafts acylation are expected to proceed readily.

-

Diels-Alder Reaction: Furan can act as a diene in Diels-Alder reactions with electron-deficient dienophiles, a testament to its less aromatic character compared to benzene.[1] This reactivity offers a pathway to complex polycyclic structures.

-

Ring Opening: The furan ring is sensitive to strong acids and can undergo ring-opening reactions.[12]

-

Potential Applications in Drug Discovery

The hybrid nature of 5-furan-3-yl-1H-indazole makes it a highly attractive scaffold for drug discovery, particularly in the realm of kinase inhibition.

Kinase Inhibition

Indazole derivatives are well-established as "hinge-binding" motifs in a multitude of kinase inhibitors.[8][13] They form crucial hydrogen bonds with the kinase hinge region, a key interaction for potent inhibition. The furan ring can be strategically functionalized to occupy adjacent hydrophobic pockets within the ATP-binding site, thereby enhancing potency and selectivity.

Given this precedent, 5-furan-3-yl-1H-indazole is a promising starting point for the development of inhibitors targeting various kinase families implicated in cancer and inflammatory diseases, such as:

-

Tyrosine Kinases: e.g., VEGFR, EGFR, PDGFR, ALK, ROS1[14]

-

Serine/Threonine Kinases: e.g., Akt, PLK4, Aurora Kinases[13]

The PI3K/Akt pathway is a critical regulator of cell growth and survival and is frequently dysregulated in cancer.[2] The development of inhibitors that target key kinases in this pathway is a major focus of cancer drug discovery. The 5-furan-3-yl-1H-indazole scaffold could be elaborated with various substituents on the furan ring to optimize interactions with the ATP-binding pockets of kinases like PI3K or Akt.

Conclusion

5-Furan-3-yl-1H-indazole is a molecule of significant interest for medicinal chemistry and drug discovery. Its synthesis is readily achievable through modern cross-coupling methodologies. While detailed experimental characterization is still needed, its physicochemical and spectroscopic properties can be reasonably predicted. The dual reactivity of the indazole and furan rings offers a rich platform for further chemical exploration and the generation of diverse compound libraries. The established role of the indazole scaffold in kinase inhibition strongly suggests that derivatives of 5-furan-3-yl-1H-indazole could be potent modulators of key cellular signaling pathways, with potential therapeutic applications in oncology and beyond. This guide serves as a foundational resource to stimulate and inform further research into this promising chemical entity.

References

- Supporting Information for a scientific public

- Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. (n.d.). The Royal Society of Chemistry.

- Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. (2016). Organic Syntheses, 93, 306-318.

-

5-(1H-pyrrol-3-yl)-1H-indazole | C11H9N3 | CID 67415934. (n.d.). PubChem. Retrieved from [Link]

-

Five Member Heterocycles Reactivity of Furan. (2020, August 20). YouTube. Retrieved from [Link]

- Reaction of 5-aryl-furan-2(3H)-ones with triazolyldiazonium salts. (2025, August 7).

-

5-fluoro-1H-indazole-3-carboxylic acid | C8H5FN2O2 | CID 14999052. (n.d.). PubChem. Retrieved from [Link]

-

Some important questions that you need to know and answer before you start studying the reactions of five-membered rings such as. (n.d.). Retrieved from [Link]

- Furan: A Promising Scaffold for Biological Activity. (2024, January 25).

- Synthesis and evaluation of indazole based analog sensitive Akt inhibitors. (2010, June 28).

- Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.).

- Design, synthesis, and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. (2014). Journal of Chemical Sciences, 126(4), 1055–1062.

- Cobalt(III)-Catalyzed Synthesis of Indazoles and Furans by C–H Bond Functionalization/Addition/Cyclization Cascades. (n.d.).

- Indazole From Natural Resources And Biological Activity. (n.d.).

- Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.).

- CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. (n.d.). Caribbean Journal of Sciences and Technology.

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.).

- Synthesis of 1H-Indazoles via Silver(I)

-

5-(1H-pyrrol-3-yl)-1H-indazole | C11H9N3 | CID. (n.d.). PubChem. Retrieved from [Link]

- 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. (2025, October 16).

- The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. (2025, October 13).

-

5-fluoro-1H-indazole-3-carboxylic acid | C8H5FN2O2 | CID 14999052. (n.d.). PubChem. Retrieved from [Link]

- Enthalpy of formation for indazoles... (n.d.).

- Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (n.d.). MDPI.

-

CAS 885272-45-7 | 5-FURAN-3-YL-1H-INDAZOLE. (n.d.). Alchem.Pharmtech. Retrieved from [Link]

- Synthesis of 1H-indazoles from N-tosylhydrazones and nitroaromatic compounds. (n.d.). Royal Society of Chemistry.

-

Furan. (n.d.). NIST WebBook. Retrieved from [Link]

- Synthesis and Characterization of Indazole Derivative via Suzuki Coupling Reaction. (2020, December 12).

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. pnrjournal.com [pnrjournal.com]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caribjscitech.com [caribjscitech.com]

- 5. 5-FURAN-3-YL-1H-INDAZOLE | 885272-45-7 [amp.chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene | Pharmaguideline [pharmaguideline.com]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. uomus.edu.iq [uomus.edu.iq]

- 12. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

Introduction: The Scientific Context of 5-furan-3-yl-1H-indazole

An In-depth Technical Guide on the Characterization of 5-furan-3-yl-1H-indazole

This guide provides a comprehensive technical overview of the expected analytical characterization data for the novel heterocyclic compound, 5-furan-3-yl-1H-indazole. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive analysis based on established spectroscopic principles and data from structurally analogous compounds. In the absence of directly published experimental spectra for this specific molecule, this whitepaper serves as a robust predictive reference for its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic profiles.

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Its fusion of a benzene and pyrazole ring offers a unique electronic and structural landscape for molecular design. The incorporation of a furan moiety, another key heterocycle known for its diverse biological activities, at the 5-position of the indazole ring is anticipated to yield novel compounds with significant therapeutic potential.

Given the nascent interest in this specific isomer, this guide provides a foundational set of predicted characterization data. This predictive analysis is grounded in the well-documented spectroscopic behaviors of the parent indazole and furan rings, as well as published data for closely related substituted indazoles.[3][4][5] By understanding the expected spectral signatures, researchers can more efficiently identify and characterize this molecule in their synthetic endeavors.

Molecular Structure and Spectroscopic Overview

The structure of 5-furan-3-yl-1H-indazole, with a systematic atom numbering scheme for spectral assignments, is presented below. The furan ring at the C5 position is expected to influence the electron distribution within the indazole system, leading to predictable shifts in the NMR spectra and specific fragmentation patterns in mass spectrometry.

Caption: Molecular structure of 5-furan-3-yl-1H-indazole with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra for 5-furan-3-yl-1H-indazole are detailed below.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the indazole and furan protons. The chemical shifts are influenced by the aromatic character of both rings and their relative positions. The predictions are based on the known spectra of indazole[6] and furan[7], with adjustments informed by data from substituted indazoles.[4]

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| N1-H | ~13.0 | br s | - |

| H3 | ~8.2 | s | - |

| H4 | ~7.8 | d | ~8.8 |

| H6 | ~7.5 | dd | ~8.8, 1.5 |

| H7 | ~7.9 | d | ~1.5 |

| H2' (furan) | ~7.8 | t | ~1.7 |

| H4' (furan) | ~6.7 | dd | ~1.9, 0.8 |

| H5' (furan) | ~7.6 | t | ~1.8 |

Justification: The N-H proton of the indazole ring is typically observed as a broad singlet at a very downfield shift. The indazole protons (H3, H4, H6, H7) are assigned based on their characteristic splitting patterns and chemical shifts in 5-substituted indazoles. The furan protons' chemical shifts and multiplicities are predicted based on known data for 3-substituted furans.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C3 | ~135 |

| C3a | ~122 |

| C4 | ~121 |

| C5 | ~128 |

| C6 | ~123 |

| C7 | ~110 |

| C7a | ~141 |

| C2' (furan) | ~143 |

| C3' (furan) | ~125 |

| C4' (furan) | ~110 |

| C5' (furan) | ~140 |

Justification: The chemical shifts are estimated from the parent indazole[8] and furan systems, with considerations for the electronic effects of the substituents. The attachment of the furan ring at C5 is expected to have a notable effect on the chemical shifts of C4, C5, C6, and C7a.

Experimental Protocol: NMR Spectroscopy

Caption: Workflow for NMR sample preparation and analysis.

-

Sample Preparation: Dissolve 5-10 mg of 5-furan-3-yl-1H-indazole in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean vial.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Place the NMR tube in the spectrometer.

-

Data Acquisition: Acquire the ¹H NMR spectrum followed by the ¹³C NMR spectrum. Standard parameters for acquisition can be used, with adjustments to the number of scans for the ¹³C spectrum to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra for analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Predicted Mass Spectrum (Electron Ionization)

-

Molecular Ion (M⁺): The exact mass of 5-furan-3-yl-1H-indazole (C₁₁H₈N₂O) is 184.0637 g/mol . The mass spectrum is expected to show a prominent molecular ion peak at m/z = 184.

-

Major Fragmentation Pathways: The fragmentation is likely to proceed through pathways characteristic of aromatic and heterocyclic systems.

Caption: Predicted major fragmentation pathways for 5-furan-3-yl-1H-indazole.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography for volatile compounds.

-

Ionization: Use a standard electron ionization (EI) energy of 70 eV.

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 40-400) to detect the molecular ion and fragment ions.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Spectrum

The IR spectrum of 5-furan-3-yl-1H-indazole is expected to show characteristic absorption bands for the N-H group, aromatic C-H bonds, and the C=C and C-N bonds of the heterocyclic rings, as well as the C-O-C stretch of the furan moiety. The predictions are based on the known spectra of indazole[9][10] and furan.[11]

| Predicted Absorption (cm⁻¹) | Vibrational Mode |

| 3150-3000 | N-H stretch (broad) |

| 3100-3000 | Aromatic C-H stretch |

| 1620-1450 | C=C and C=N stretching (aromatic rings) |

| 1250-1020 | C-O-C stretch (furan) |

| 900-675 | C-H out-of-plane bending |

Experimental Protocol: IR Spectroscopy

Caption: Workflow for IR sample preparation and analysis.

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

-

Thin Film: Alternatively, dissolve the sample in a volatile solvent, place a drop of the solution onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate, leaving a thin film of the sample.

-

-

Data Acquisition: Place the sample in the IR spectrometer and record the spectrum, typically over the range of 4000-400 cm⁻¹.

-

Data Analysis: Analyze the positions and intensities of the absorption bands to identify the functional groups present.

Conclusion

This technical guide provides a detailed, predictive overview of the NMR, MS, and IR characterization data for 5-furan-3-yl-1H-indazole. By leveraging established spectroscopic principles and data from analogous structures, this document serves as a valuable resource for scientists and researchers engaged in the synthesis and study of this and related heterocyclic compounds. While these predictions are based on sound scientific reasoning, experimental verification remains essential for definitive structural confirmation.

References

-

Teixeira, F. C., Ramos, H., Antunes, I. F., Curto, M. J. M., Duarte, M. T., & Bento, I. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 11(11), 867–889. [Link]

-

Supporting Information for "Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds". The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

Teixeira, F. C., et al. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. ResearchGate. [Link]

-

Fluorescence emission spectra substituted 2H-indazoles in different... ResearchGate. (n.d.). [Link]

-

Teixeira, F. C., et al. (2006). Synthesis and structural characterization of 1- and 2-substituted indazoles: Ester and carboxylic acid derivatives. University of Groningen research portal. [Link]

-

Supporting Information for publications. (n.d.). Retrieved from [Link]

-

Rousseau, V., & Lindwall, H. G. (1950). Structure and Ultraviolet Absorption Spectra of Indazole, 3-Substituted Indazole and Some of Their Derivatives. Journal of the American Chemical Society. [Link]

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (n.d.). ACS Publications. [Link]

-

Figure S11. 1 H NMR spectrum of compound 5. ResearchGate. (n.d.). [Link]

-

Copies of 1H, 13C, 19F NMR spectra. (n.d.). Retrieved from [Link]

-

13 C NMR of indazoles. ResearchGate. (n.d.). [Link]

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. (n.d.). [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). MDPI. [Link]

-

Synthesis, Characterization of Novel Furan Based Imidazolones and Their Boilogical Studies. Semantic Scholar. (2016). [Link]

-

Gogireddy, S., Kalle, A. M., Dubey, P. K., & Reddy, A. V. (2014). Design, synthesis and characterization of 1H-pyridin-4-yl-3,5-disubstituted indazoles and their AKT inhibition activity. Journal of Chemical Sciences, 126(4), 1055–1062. [Link]

-

3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. ResearchGate. (2009). [Link]

-

13 C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids... ResearchGate. (n.d.). [Link]

- CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

-

Furan. NIST WebBook. (n.d.). [Link]

-

An infrared spectroscopic study of protonated and cationic indazole. Fritz Haber Institute. (n.d.). [Link]

-

Complete 1H and 13C NMR assignment of trans,trans-2,3-divinylfuran derivatives. PubMed. (2007). [Link]

-

3-(3-amino-1H-indazol-5-yl)furan-2-carboxylic acid. PubChem. (n.d.). [Link]

-

5-(1H-pyrrol-3-yl)-1H-indazole. PubChem. (n.d.). [Link]

-

5-(furan-2-yl)-1H-indazole-3-carboxylic acid. PubChem. (n.d.). [Link]

-

1H-indazole, 5-nitro-3-phenyl- - Optional[1H NMR] - Spectrum. SpectraBase. (n.d.). [Link]

-

5-(Pyridin-3-yl)-3,4-dihydro-2H-furan-1-ium (NNKFI): a computational study of its physico-chemical properties. National Institutes of Health. (2024). [Link]

-

Quantitation of furan and methylfuran formed in different precursor systems by proton transfer reaction mass spectrometry. PubMed. (n.d.). [Link]

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. research.rug.nl [research.rug.nl]

- 6. Indazole(271-44-3) 1H NMR spectrum [chemicalbook.com]

- 7. Furan(110-00-9) 1H NMR spectrum [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. fhi.mpg.de [fhi.mpg.de]

- 10. Indazole(271-44-3) IR Spectrum [m.chemicalbook.com]

- 11. Furan [webbook.nist.gov]

solubility profile of 5-furan-3-yl-1H-indazole

An In-Depth Technical Guide to Determining the Solubility Profile of 5-furan-3-yl-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

The aqueous solubility of a new chemical entity (NCE) is a critical determinant of its potential for therapeutic success, influencing everything from in vitro assay reliability to in vivo bioavailability.[1][2][3] This guide provides a comprehensive framework for characterizing the , a novel heterocyclic compound with potential pharmacological interest. Lacking pre-existing public data, this document serves as a methodological whitepaper, guiding researchers through the predictive analysis, experimental determination, and contextual interpretation of its solubility. The protocols described herein are designed to build a robust, self-validating dataset essential for advancing an NCE through the drug discovery and development pipeline.

Introduction: The Central Role of Solubility in Drug Discovery

In the journey from a promising hit compound to a viable drug candidate, few physicochemical properties are as fundamental as solubility. Poor aqueous solubility is a primary contributor to high attrition rates in drug development, leading to challenges such as unreliable biological screening data, difficult and costly formulation development, and poor oral bioavailability.[2][3][4] It is estimated that 70% to 90% of NCEs in the development pipeline are poorly soluble, making the early and accurate assessment of this parameter a non-negotiable aspect of modern pharmaceutical science.[2]

This guide focuses on 5-furan-3-yl-1H-indazole (CAS No. 885272-45-7), a molecule featuring both an indazole and a furan moiety.[5][6] These heterocyclic systems are prevalent in medicinal chemistry, known to interact with a wide range of biological targets.[4][7][8] By establishing a thorough solubility profile for this representative NCE, we can make informed decisions regarding its progression, formulation strategy, and likely classification under the Biopharmaceutics Classification System (BCS).[5][7][9]

Physicochemical Profile and Predicted Solubility Behavior

A preliminary analysis of the molecular structure of 5-furan-3-yl-1H-indazole allows for an educated hypothesis regarding its solubility, guiding the experimental design.

Molecular Structure: 5-furan-3-yl-1H-indazole Molecular Formula: C₁₁H₈N₂O[5] Molecular Weight: 184.19 g/mol [5]

The structure combines a bicyclic indazole core with a furan ring.

-

Indazole Moiety: Indazole is an amphoteric molecule, capable of being protonated or deprotonated.[10] The indazole ring's nitrogen atoms introduce polarity and hydrogen bonding capabilities. The 1H-indazole tautomer is generally the most thermodynamically stable.[8] Its ability to ionize suggests that the solubility of 5-furan-3-yl-1H-indazole will be pH-dependent.[11][12]

-

Furan Moiety: The furan ring is a five-membered aromatic heterocycle containing an oxygen atom, which can act as a hydrogen bond acceptor.[11][13] While furan itself is only weakly soluble in water, its derivatives' solubility can be modulated by substituents.[11][13]

-

Overall Prediction: The molecule is largely aromatic and uncharged at neutral pH, suggesting low intrinsic aqueous solubility. The presence of heteroatoms provides some polarity, but the fused ring system contributes to molecular planarity and potentially strong crystal lattice energy, which can decrease solubility.[14] Therefore, it is critical to experimentally determine its solubility across a physiologically relevant pH range.

Core Experimental Protocols for Solubility Profiling

A comprehensive solubility assessment involves determining both kinetic and thermodynamic solubility. Kinetic solubility is often measured in high-throughput screening (HTS) to quickly rank compounds, while thermodynamic solubility represents the true equilibrium state and is considered the "gold standard" for pre-formulation and regulatory purposes.[1][14][15]

Thermodynamic Solubility Determination: The Shake-Flask Method

This method measures the equilibrium solubility of a compound and is the most reliable approach.[15][16][17] It involves adding an excess of the solid compound to a solvent and agitating it until the concentration of the dissolved compound in the solution reaches a constant value.

Causality Behind Experimental Choices:

-

Excess Solid: Ensures that a saturated solution is formed, allowing for the determination of the maximum dissolved concentration at equilibrium.[15]

-

Prolonged Agitation (24-72 hours): Guarantees that the system has sufficient time to overcome kinetic barriers and reach true thermodynamic equilibrium.[18] Shorter times may lead to an underestimation of solubility.

-

Temperature Control: Solubility is temperature-dependent; therefore, maintaining a constant temperature (e.g., 25°C or 37°C) is crucial for reproducibility.[17][18]

-

Phase Separation: Filtration or centrifugation is required to completely remove undissolved solid particles before analysis, preventing artificially high concentration measurements.[18]

Step-by-Step Protocol:

-

Preparation: Add an excess amount of solid 5-furan-3-yl-1H-indazole (e.g., 1-2 mg) to a series of glass vials.

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., pH 1.2, 4.5, 6.8, and 7.4 phosphate-buffered saline) to each vial.[9]

-

Equilibration: Seal the vials and place them in an orbital shaker or rotator in a temperature-controlled incubator (e.g., 25°C) for at least 24 hours. To confirm equilibrium, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours) until the measured concentration plateaus.[18]

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm PVDF filter to remove any remaining solid particles.

-

Quantification: Dilute the filtrate with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calibration: Prepare a standard curve using known concentrations of 5-furan-3-yl-1H-indazole to accurately quantify the concentration in the filtrate.

-

Data Reporting: Report the solubility in µg/mL and µM. The pH of the saturated solution should also be measured and reported.[15]

Caption: Gold-standard shake-flask method workflow.

Kinetic Solubility Determination: High-Throughput Nephelometry

Kinetic solubility is measured by adding a concentrated DMSO stock solution of a compound to an aqueous buffer.[14][19] The point at which the compound precipitates is measured, typically by light scattering (nephelometry) or turbidimetry.[20][21] This method is rapid, requires minimal compound, and is ideal for early-stage discovery.[1][14]

Causality Behind Experimental Choices:

-

DMSO Stock: In early discovery, compounds are often stored in DMSO for biological screening. This method leverages existing sample formats for efficiency.[20]

-

Rapid Precipitation: The process does not allow time for the system to reach thermodynamic equilibrium. The resulting value reflects the compound's tendency to remain in a supersaturated state before precipitating, which can be relevant for rapid dissolution scenarios in vivo.

-

Nephelometric Detection: Light scattering provides a sensitive and direct measurement of particle formation (precipitation) in real-time, making it suitable for automation in 96- or 384-well plate formats.[20][21]

Step-by-Step Protocol:

-

Stock Solution: Prepare a high-concentration stock solution of 5-furan-3-yl-1H-indazole in 100% DMSO (e.g., 10 mM).

-

Plate Preparation: In a 96-well microplate, add the appropriate aqueous buffer (e.g., PBS, pH 7.4).

-

Compound Addition: Use a liquid handler to add a small volume of the DMSO stock solution to the buffer (e.g., 2 µL of stock into 198 µL of buffer) to achieve the highest desired concentration, ensuring the final DMSO concentration is low (e.g., 1-5%) to minimize co-solvent effects.[20]

-

Serial Dilution: Perform serial dilutions across the plate to create a range of compound concentrations.

-

Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at room temperature with gentle shaking.[19]

-

Measurement: Read the plate using a laser nephelometer to measure the intensity of scattered light in each well.

-

Data Analysis: The kinetic solubility is determined as the concentration at which the light scattering signal significantly increases above the background, indicating the onset of precipitation.

Caption: High-throughput kinetic solubility workflow.

pH-Solubility Profiling

For ionizable compounds like 5-furan-3-yl-1H-indazole, solubility can change dramatically with pH.[11] A pH-solubility profile is essential for predicting its behavior in the gastrointestinal (GI) tract, which has a varying pH environment.[22]

Protocol: This is an extension of the thermodynamic shake-flask method. The protocol is identical, but it is performed across a range of buffers spanning the physiological pH range (typically pH 1 to 8).[22]

Data Presentation and Interpretation: The results are plotted as log(Solubility) versus pH. For an amphoteric compound like indazole, the profile will typically show a "U" shape: higher solubility at low pH (due to protonation of the basic nitrogen) and high pH (due to deprotonation of the acidic N-H), with the lowest solubility near its isoelectric point. This lowest value represents the intrinsic solubility (S₀) of the un-ionized form of the molecule.[15]

| pH | Predicted Dominant Species | Expected Relative Solubility |

| 1.2 | Cationic (Protonated Indazole) | High |

| 4.5 | Neutral / Cationic | Intermediate |

| 6.8 | Neutral | Low (approaching S₀) |

| 8.0 | Anionic (Deprotonated Indazole) | Increasing |

Advanced Solubility Assessment

Solubility in Biorelevant Media

To better predict in vivo performance, solubility should be assessed in media that mimic the composition of human intestinal fluids.[6][23] Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF) contain bile salts and lecithin, which can form micelles and enhance the solubility of lipophilic compounds.[23][24]

-

FaSSIF (pH ~6.5): Simulates the intestinal environment on an empty stomach.[6]

-

FeSSIF (pH ~5.0): Simulates the post-meal environment, which has a higher concentration of bile salts and lipids.[6]

The shake-flask protocol is used, substituting the simple aqueous buffers with FaSSIF and FeSSIF. A significant increase in solubility in these media compared to simple buffers suggests that the compound's absorption may be enhanced by food or bile secretion.

Impact of Solid-State Properties: Polymorphism

The crystalline form (polymorph) of a compound can significantly impact its solubility.[25][26] Different polymorphs have the same chemical composition but different crystal lattice arrangements, resulting in different free energies.[25] Metastable polymorphs are generally more soluble than the most stable form but may convert over time.[27]

Experimental Consideration: It is crucial to characterize the solid form of 5-furan-3-yl-1H-indazole used for solubility studies using techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC).[26] If different batches or synthesis methods yield different polymorphs, their solubilities must be determined independently. This ensures that solubility data is reproducible and relevant to the form intended for further development.[25][26]

Data Interpretation and Application: The Biopharmaceutics Classification System (BCS)

The collected solubility data is crucial for classifying a drug under the BCS, which categorizes drugs based on their solubility and intestinal permeability to predict oral absorption.[5][28]

BCS Solubility Classification: A drug is considered "highly soluble" if its highest dose strength is soluble in ≤250 mL of aqueous media over the pH range of 1.0 to 6.8.[5][22]

Applying the Data for 5-furan-3-yl-1H-indazole:

-

Determine the lowest solubility value from the pH-solubility profile between pH 1.0 and 6.8.

-

Estimate a hypothetical highest dose (e.g., 100 mg).

-

Calculate the volume required to dissolve this dose: Volume (L) = Dose (mg) / Solubility (mg/L).

-

Classify: If the volume is ≤0.25 L (250 mL), the compound is Class 1 or 3 (High Solubility). If >0.25 L, it is Class 2 or 4 (Low Solubility).[5]

| BCS Class | Solubility | Permeability | Absorption Rate Limiter |

| Class I | High | High | Gastric Emptying |

| Class II | Low | High | Dissolution |

| Class III | High | Low | Permeability |

| Class IV | Low | Low | Dissolution & Permeability |

This classification will dictate the future development strategy. For a likely low-solubility compound like 5-furan-3-yl-1H-indazole (predicted to be Class II or IV), formulation strategies such as particle size reduction, amorphous solid dispersions, or lipid-based formulations may be required to improve oral bioavailability.

Caption: Logic for BCS solubility classification.

Conclusion

Determining the solubility profile of a novel compound such as 5-furan-3-yl-1H-indazole is a multi-faceted process that moves from theoretical prediction to rigorous experimental validation. By systematically applying the gold-standard shake-flask method for thermodynamic solubility, leveraging high-throughput kinetic assays for early screening, defining the pH-solubility relationship, and exploring behavior in biorelevant media, researchers can build a comprehensive and reliable dataset. This information is foundational, directly influencing compound selection, guiding formulation development, and providing the basis for regulatory classification. A thorough understanding of solubility is not merely an academic exercise but a critical step in mitigating risk and increasing the probability of success in the complex landscape of drug development.

References

-

Evaluation of Machine Learning Models for Aqueous Solubility Prediction in Drug Discovery. (2024). arXiv. [Link]

-

Biopharmaceutics Classification System. (n.d.). Wikipedia. [Link]

-

FaSSIF/FeSSIF/FaSSGF Biorelevant Dissolution Media. (n.d.). Biorelevant.com. [Link]

-

Biorelevant Dissolution Media | FaSSIF & FeSSIF in Drug Development. (2025). Pharma Lesson. [Link]

-

Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (2024). Oriental Journal of Chemistry. [Link]

-

A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. (2000). Analytical Chemistry. [Link]

-

The BCS (Biopharmaceutical Classification System). (n.d.). Biorelevant.com. [Link]

-

In silico prediction models for solubility and membrane permeability in cell-based assays. (n.d.). ResearchGate. [Link]

-

Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. (2016). ADMET & DMPK. [Link]

-

Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.). ResearchGate. [Link]

-

An Overview of the Biopharmaceutics Classification System (BCS). (2024). GSC Online Press. [Link]

-

Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review. (2021). PMC - NIH. [Link]

-

Indazole. (n.d.). Wikipedia. [Link]

-

Predictive modeling for solubility and bioavailability enhancement. (2024). Lonza. [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). Protocols.io. [Link]

-

Biopharmaceutics Classification System. (2010). Systematic Reviews in Pharmacy. [Link]

-

SolPredictor: Predicting Solubility with Residual Gated Graph Neural Network. (2024). PMC - NIH. [Link]

-

Suggested Improvements for Measurement of Equilibrium Solubility-pH of Ionizable Drugs. (2025). ResearchGate. [Link]

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018). Regulations.gov. [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018). Molecules. [Link]

-

Effects of polymorphism and solid-state solvation on solubility and dissolution rate. (n.d.). ResearchGate. [Link]

-

Dissolution Media Simulating Fasted and Fed States. (n.d.). USP. [Link]

-

Polymorphism in Drugs: Why Crystal Forms Matter. (2025). PharmaCores. [Link]

-

A high throughput solubility assay for drug discovery using microscale shake-flask and rapid UHPLC–UV–CLND. (2016). Journal of Pharmaceutical and Biomedical Analysis. [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (2015). Dissolution Technologies. [Link]

-

Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. (2012). Asian Journal of Chemistry. [Link]

-

High Throughput Measurement of Compound Solubility and Physical Form with BMI. (n.d.). Solve Scientific. [Link]

-

In vitro solubility assays in drug discovery. (2007). PubMed. [Link]

-

Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. (2016). PMC - NIH. [Link]

-

A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. (2000). ResearchGate. [Link]

-

How do you perform the shake flask method to determine solubility?. (2017). Quora. [Link]

-

Solubility Toolbox for Successful Design of Drug Candidates. (n.d.). Inventiva Pharma. [Link]

-

Impact of Polymorphism on Drug Formulation and Bioavailability. (2024). Journal of Chemical and Pharmaceutical Research. [Link]

-

How Biorelevant Testing Can Help Oral Drug Development. (n.d.). Biorelevant.com. [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (2005). Lund University Publications. [Link]

-

SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013). PharmaTutor. [Link]

-

Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients. (2023). Hilaris Publisher. [Link]

-

Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). (2021). PubMed. [Link]

-

What Factors Are Taken Into Consideration When Selecting a Solvent?. (n.d.). ACS Green Chemistry Institute. [Link]

-

Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. (2016). IAPC Journals. [Link]

-

Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. (n.d.). Sygnature Discovery. [Link]

-

ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003). ICCVAM. [Link]

-

pH-Solubility diagrams and their usefulness in characterization of salts of poorly soluble drug substances. (n.d.). CR Com. [Link]

-

Solvent Selection Guide. (n.d.). University of York, Department of Chemistry. [Link]

Sources

- 1. enamine.net [enamine.net]

- 2. Predictive modeling for solubility and bioavailability enhancement - Patheon pharma services [patheon.com]

- 3. asianpubs.org [asianpubs.org]

- 4. biorxiv.org [biorxiv.org]

- 5. Biopharmaceutics Classification System - Wikipedia [en.wikipedia.org]

- 6. pharmalesson.com [pharmalesson.com]

- 7. gsconlinepress.com [gsconlinepress.com]

- 8. The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorelevant.com [biorelevant.com]

- 10. The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 11. files.core.ac.uk [files.core.ac.uk]

- 12. Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Establishing a high throughput screen of drug solubility in pharmaceutical excipients [worldpharmatoday.com]

- 14. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. dissolutiontech.com [dissolutiontech.com]

- 16. researchgate.net [researchgate.net]

- 17. lup.lub.lu.se [lup.lub.lu.se]

- 18. quora.com [quora.com]

- 19. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

- 22. sysrevpharm.org [sysrevpharm.org]

- 23. biorelevant.com [biorelevant.com]

- 24. dissolutiontech.com [dissolutiontech.com]

- 25. Polymorphism in Drugs: Why Crystal Forms Matter [pharmacores.com]

- 26. jocpr.com [jocpr.com]

- 27. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

Tautomeric Landscape of 5-furan-3-yl-1H-indazole: A Comprehensive Technical Guide for Drug Development Professionals

Abstract

The indazole scaffold is a cornerstone of modern medicinal chemistry, with its tautomeric nature playing a pivotal, yet often complex, role in modulating biological activity. This in-depth technical guide provides a comprehensive examination of the tautomerism in 5-furan-3-yl-1H-indazole, a compound of interest in drug discovery programs. We will delve into the structural nuances of the principal tautomers, the electronic influence of the 5-furan-3-yl substituent, and present a multi-faceted approach for the elucidation of the tautomeric equilibrium. This guide integrates theoretical principles with actionable experimental and computational protocols, designed to empower researchers, scientists, and drug development professionals in their efforts to harness the therapeutic potential of indazole-based compounds.

Introduction: The Dynamic Nature of the Indazole Core

Indazole, a bicyclic heteroaromatic system, is a privileged scaffold in numerous FDA-approved drugs and clinical candidates.[1] Its therapeutic versatility stems from its ability to engage in a variety of non-covalent interactions with biological targets. A critical, and sometimes overlooked, aspect of indazole chemistry is its prototropic tautomerism.[2] This phenomenon involves the migration of a proton between the two nitrogen atoms of the pyrazole ring, leading to a dynamic equilibrium between two primary tautomeric forms: the 1H- and 2H-indazoles.[3]

The position of this single proton profoundly alters the molecule's electronic distribution, hydrogen bonding capacity, and steric profile. Consequently, the predominant tautomeric form can dictate a compound's pharmacokinetic and pharmacodynamic properties, including target affinity, selectivity, and metabolic stability. For drug development professionals, a thorough understanding and characterization of the tautomeric landscape of an indazole-based drug candidate is not merely an academic exercise, but a critical step in rational drug design and lead optimization.

This guide focuses on the specific case of 5-furan-3-yl-1H-indazole. The introduction of a furan ring at the 5-position introduces an additional layer of complexity due to the electronic nature of the furan moiety. We will explore the likely tautomeric preference of this molecule and provide detailed methodologies to experimentally and computationally validate these predictions.

The Tautomeric Forms of 5-furan-3-yl-1H-indazole

The principal annular tautomers of 5-furan-3-yl-1H-indazole are the 1H- and 2H- forms, as depicted below. A third tautomer, the 3H-indazole, is significantly less stable and generally not observed in significant populations.[3]

Caption: A typical workflow for DFT calculations of tautomer energies.

Data Synthesis and Interpretation

The true power of this multi-faceted approach lies in the synthesis of data from all three techniques.

-

NMR and UV-Vis spectroscopy provide information about the tautomeric equilibrium in solution. By comparing the results from solvents of different polarities, the sensitivity of the equilibrium to the environment can be assessed.

-

Single-crystal X-ray diffraction provides a definitive structure in the solid state, which serves as a crucial reference point.

-

DFT calculations provide a theoretical framework for understanding the relative stabilities of the tautomers and can be used to predict the tautomeric ratios in different environments, which can then be compared to the experimental data.

Illustrative Data:

| Compound | Solvent | Tautomer Ratio (1H:2H) | Reference |

| Indazole | Gas Phase | 96:4 | |

| Indazole | DMSO | >99:1 | |

| 5-Nitroindazole | Chloroform | 85:15 |

Conclusion

The tautomeric state of 5-furan-3-yl-1H-indazole is a critical parameter that will influence its biological activity and drug-like properties. While theoretical considerations suggest a preference for the 1H-tautomer, this must be confirmed through rigorous experimental and computational analysis. The protocols outlined in this guide provide a robust framework for such an investigation. By employing a combination of variable-temperature NMR, solvent-dependent UV-Vis spectroscopy, single-crystal X-ray diffraction, and DFT calculations, drug development professionals can gain a comprehensive understanding of the tautomeric landscape of this and other indazole-based compounds, enabling more informed decisions in the pursuit of novel therapeutics.

References

- Saha, S. K., & Dogra, S. K. (1990). Solvatochromic effects in the absorption and fluorescence spectra of indazole and its amino derivatives. Journal of the Chemical Society, Faraday Transactions, 86(16), 2873-2878.

-

Boyd, M. R., et al. (2024). Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies. Angewandte Chemie International Edition. [Online]. Available: [Link]

-

Lachicotte, R. J. How to Grow X-Ray Quality Crystals. University of Rochester, Department of Chemistry. [Online]. Available: [Link]

- Teixeira, F., et al. (2011).

- Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide.

- Liu, K., et al. (2012). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds.

- Migliorini, A., et al. (2013). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 18(12), 15214-15224.

-

Shimadzu. (2022). Evaluating Chromotropismwith a Spectrophotometer: Solvatochromism and Thermochromism. [Online]. Available: [Link]

- Wieder, O., et al. (2021). Fast and Accurate Prediction of Tautomer Ratios in Aqueous Solution via a Siamese Neural Network.

-

Nanalysis Corp. (2024). β-Diketone tautomerization ratio determined via 60 MHz benchtop NMR. [Online]. Available: [Link]

- Chen, Y., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 28(7), 2947.

-

University of Oxford. (2018). Variable Temperature NMR Experiments. [Online]. Available: [Link]

- Hie, L., & Garg, N. K. (2016). Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses, 93, 306-319.

-

Walsh Medical Media. (2024). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. [Online]. Available: [Link]

- Jia, W., et al. (2017). 1 H and 13 C NMR chemical shifts and diagnostic correlations in two-dimensional spectra of compound 1. Magnetic Resonance in Chemistry, 55(9), 833-838.

- Behera, R. K., et al. (2022). A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. Drug Development Research, 83(7), 1469-1504.

-

Wikipedia. (2024). Solvatochromism. [Online]. Available: [Link]

- Sigalov, M. V., et al. (2019). 2 H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds. The Journal of Organic Chemistry, 84(14), 9075-9086.

- Thieme. (2004). Product Class 2: 1 H - and 2 H -Indazoles. Science of Synthesis, 12, 227-324.

- Hie, L., & Garg, N. K. (2016). Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses, 93, 306-319.

- Turk, G., et al. (2015). Absorption spectra of substituted phenyl 2H-indazoles in different solvents. Journal of Molecular Structure, 1081, 35-42.

- Singh, S., et al. (2023). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Scientific Reports, 13(1), 1-12.

- Sravanthi, G., & Kumar, C. S. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Science and Technology, 9(1), 20-34.

- Yu, M., et al. (2023). The tautomers of indazole, as well as 1H- and 2H-indazoles-derived potential pharmaceuticals. RSC Medicinal Chemistry, 14(5), 834-855.

-

Slideshare. (2016). Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf. [Online]. Available: [Link]

- Tzvetkov, N. T., et al. (2017). Tautomerism of N-(3,4-dichlorophenyl)-1H-indazole-5-carboxamide – A new selective, highly potent and reversible MAO-B inhibitor. Journal of Molecular Structure, 1141, 678-686.

- Jia, W., et al. (2017). 1 H and 13 C NMR chemical shifts and diagnostic correlations in two-dimensional spectra of compound 1. Magnetic Resonance in Chemistry, 55(9), 833-838.

- Wieder, O., et al. (2021). Fast and Accurate Prediction of Tautomer Ratios in Aqueous Solution via a Siamese Neural Network.

- Chen, Y., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 28(7), 2947.

-

Boyd, M. R., et al. (2024). Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies. Angewandte Chemie International Edition. [Online]. Available: [Link]

- Yoshikai, N., et al. (2010). Modular Synthesis of Multisubstituted Furans through Palladium- Catalyzed Three-Component Condensation of Alkynylb.

- Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195.

- Sigalov, M. V., et al. (2019). 2 H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds. The Journal of Organic Chemistry, 84(14), 9075-9086.

-

ResearchGate. (n.d.). Values of some Hammett substituent constants (σ). [Online]. Available: [Link]

-

Wikipedia. (2024). Hammett equation. [Online]. Available: [Link]

Sources

Methodological & Application

Application Note & Protocol: Palladium-Catalyzed Suzuki-Miyaura Synthesis of 5-Furan-3-yl-1H-Indazole

Abstract

This document provides a comprehensive guide for the synthesis of 5-furan-3-yl-1H-indazole, a molecule of significant interest in medicinal chemistry. The indazole scaffold is a privileged structure in drug discovery, known for a wide array of biological activities including anti-tumor, anti-inflammatory, and anti-HIV properties.[1][2][3] Functionalization of the indazole core, particularly at the C-5 position with other heterocyclic motifs like furan, offers a powerful strategy for generating novel chemical entities with potentially enhanced therapeutic profiles.[4][5] We present a detailed, field-proven protocol for the synthesis of this target compound via the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.[6][7] This guide explains the underlying catalytic mechanism, provides a step-by-step experimental procedure, and offers expert insights into critical parameters and troubleshooting to ensure reproducible, high-yield results for researchers in drug development and organic synthesis.

Introduction and Scientific Rationale